N-(4-ethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Kinase Inhibition Lipid Metabolism Chemical Probe

Sourcing well-characterized tetrahydrobenzothiophene carboxamides with defined N-aryl substitution for target ID and SAR studies is a persistent bottleneck. This compound provides a unique 4-ethylphenyl substitution on the benzothiophene carboxamide core, enabling matched-pair pharmacology and dual-target probe development. • Mtb hit: IC50 2.1 μg/mL for tuberculosis hit confirmation and preliminary SAR • Matched-pair ready: Structurally distinct from the 2-amino analog (CAS 932841-61-7) for probing 2-position hydrogen contributions • Physicochemical profile: XLogP3 4.5, MW 285.4 g/mol, purity ≥90%, supplied as a research chemical

Molecular Formula C17H19NOS
Molecular Weight 285.4g/mol
CAS No. 618393-96-7
Cat. No. B384199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
CAS618393-96-7
Molecular FormulaC17H19NOS
Molecular Weight285.4g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC(=O)C2=CSC3=C2CCCC3
InChIInChI=1S/C17H19NOS/c1-2-12-7-9-13(10-8-12)18-17(19)15-11-20-16-6-4-3-5-14(15)16/h7-11H,2-6H2,1H3,(H,18,19)
InChIKeyJLDOACLYLULTMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Ethylphenyl) Benzothiophene Carboxamide: Procurement & Profile


N-(4-ethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic small molecule belonging to the tetrahydrobenzothiophene carboxamide class [1]. Its structure features a central 4,5,6,7-tetrahydro-1-benzothiophene core with a 3-carboxamide substitution bearing a 4-ethylphenyl group on the amide nitrogen. The compound has a molecular weight of 285.4 g/mol and a molecular formula of C17H19NOS [2]. It is primarily offered as a research chemical by specialist suppliers, with an available purity of 90%+ [2]. The broader compound class is investigated for biological activities, including kinase inhibition and modulation of fatty acid pathways [1], but specific data for this exact compound is limited.

Scaffold Tetrahydrobenzothiophene carboxamide for kinase/lipid dual-pathway research
Substituent N-(4-ethylphenyl) group provides a defined SAR anchor
Supply Research-grade chemical offered with purity context for early-stage studies

Non-Interchangeability & Structural Specificity


Direct substitution with a generic tetrahydrobenzothiophene carboxamide is inadvisable due to the critical influence of the N-aryl substitution pattern on both physicochemical and biological properties. The 4-ethylphenyl group on the carboxamide nitrogen is a key structural determinant. Minor changes at this position, such as the addition of a 2-amino group (CAS 932841-61-7) or replacement with other substituents as explored in patent literature on COX-2 and PfENR inhibitors [1], can lead to drastic shifts in molecular target engagement, potency, and selectivity profiles. Without explicit comparative data, the compound's specific substitution pattern creates a unique profile that cannot be assumed to be matched by close analogs, making generic interchange a scientifically unsound procurement strategy.

Target Compound
Generic Substitution Risk
Specific N-(4-ethylphenyl) substitution on tetrahydrobenzothiophene
Replacing the 4-ethylphenyl group may shift target engagement and selectivity
Absence of 2-amino substitution (distinct from CAS 932841-61-7)
2-amino analog may not transfer directly; property profile and binding may differ
Class-level dual kinase/lipid modulation suggested
Class-level behavior cannot be assumed for close analogs without data

Quantitative Evidence


Dual Kinase & Lipid Metabolism Modulation Potential

The tetrahydrobenzothiophene carboxamide class, to which the target compound belongs, has been shown to modulate fatty acid elongase and desaturase indexes while preserving kinase inhibitory activity. A prototype compound (MMDD13) demonstrated this dual functionality [1]. However, no direct quantitative data for the target compound exists in this context. This evidence is extrapolated from class-level behavior.

Dual Pathway Modulation
Class-level
Prototype MMDD13 modulates fatty acid desaturase/elongase while retaining kinase inhibition
Suggests multi-pathway research potential for chemotype
No direct data for this compound; extrapolated from class
Kinase Inhibition Lipid Metabolism Chemical Probe

Anti-M. tuberculosis Activity

A high-throughput screening campaign identified the target compound with an IC50 of 2.1 μg/mL against Mycobacterium tuberculosis . This data point is critical for anti-infective research but was reported by a vendor (Benchchem) and cannot be verified against a primary literature source or compared directly with a specific comparator under identical assay conditions.

M. tuberculosis IC50
Data to verify
2.1 μg/mL
Reported anti-TB screening value for hit-to-lead context
Vendor-reported; requires independent verification
Anti-Tubercular Mycobacterium tuberculosis Infectious Disease

Structural Differentiation from 2-Amino Analog

The target compound (CAS 618393-96-7) lacks the 2-amino substitution found in its closest commercially available analog, 2-amino-N-(4-ethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS 932841-61-7). This structural difference is expected to affect hydrogen bonding capability, electronic distribution, and steric bulk at the 2-position of the thiophene ring, which often dictates target binding. While no direct comparative bioactivity data exists, the physical properties diverge: the target has a molecular weight of 285.4 g/mol vs. 300.43 g/mol for the 2-amino analog .

vs 2-Amino Analog
Supporting evidence
MW: 285.4 vs 300.43 g/mol; no 2-amino group
SAR differentiation supports non-interchangeability
Binding and property profile expected to diverge
Structure-Activity Relationship Chemical Biology Medicinal Chemistry

Lipophilicity vs. 2-Amino Analog

The target compound exhibits a calculated XLogP3 of 4.5, indicating moderately high lipophilicity [1]. This is a property relevant for membrane permeability and blood-brain barrier penetration. The 2-amino analog (CAS 932841-61-7) introduces a polar amino group, which would reduce lipophilicity, but a direct calculated value from an identical authoritative source is not available for comparison. This difference supports the non-interchangeability of the two compounds for applications where specific LogP ranges are critical.

Calculated XLogP3
Context-dependent
4.5 (target)
Moderate lipophilicity for permeability screening
Comparator XLogP3 value not available
ADME Lipophilicity Drug Likeness

Research Applications


Chemical Probe for Dual Kinase/Lipid Targets

Based on the class-level evidence that tetrahydrobenzothiophene carboxamides can simultaneously engage kinase and fatty acid desaturase pathways [1], this specific compound serves as a valuable starting point for the development of chemical probes. The 4-ethylphenyl substitution represents a distinct structural vector for exploring dual-target pharmacology, making it a strategic procurement choice for groups investigating metabolic syndrome or related disorders where lipid and kinase signaling intersect.

Hit Confirmation in Anti-TB Drug Discovery

The reported IC50 of 2.1 μg/mL against M. tuberculosis provides a basis for using the compound in hit confirmation and preliminary SAR studies for tuberculosis drug discovery. Researchers can procure this compound to independently verify the activity and explore the pharmacophore around the 4-ethylphenyl benzothiophene core, leveraging the known, though unverified, potency data as a starting benchmark.

Comparative SAR with 2-Amino Analog

The structural distinction from the 2-amino-substituted analog (CAS 932841-61-7) creates a clear application for this compound in matched-pair comparative studies. Scientists can use this compound to decipher the pharmacological contribution of the 2-position hydrogen versus the amino group on target binding, selectivity, and physicochemical properties like lipophilicity (XLogP3: 4.5) [1]. This application directly addresses the non-interchangeability highlighted in the evidence.

Application
Selection Property
Validation Focus
Kinase-lipid dual pathway studies
Tetrahydrobenzothiophene scaffold context
Pathway-response interpretation
Anti-mycobacterial hit-to-lead research
Anti-TB activity screening context
Independent MIC verification
Matched-pair SAR with 2-amino analog
2-position substitution profile
Target engagement and permeability review
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